molecular formula C13H25N B8628225 2,2,4,6-Tetramethyldecahydroquinoline CAS No. 65811-12-3

2,2,4,6-Tetramethyldecahydroquinoline

Cat. No.: B8628225
CAS No.: 65811-12-3
M. Wt: 195.34 g/mol
InChI Key: LPIDOVJMOKPKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4,6-Tetramethyldecahydroquinoline is a saturated heterocyclic amine of significant interest in advanced chemical research and development. This perhydroquinoline derivative features a fully hydrogenated quinoline ring system substituted with four methyl groups, which influences its steric and electronic properties. Decahydroquinoline scaffolds are valuable building blocks in organic synthesis and are frequently investigated in the development of novel catalytic processes, including acceptorless dehydrogenation and hydrogenation reactions for N-containing heterocycles (PMC7458463). The specific substitution pattern of 2,2,4,6-tetramethyl grants unique stereochemistry and potential as a ligand or precursor in the synthesis of complex molecules. Researchers value this compound for its potential to modulate chemical reactivity and its utility in creating structurally diverse compound libraries for material science and pharmaceutical research. As a high-purity chemical, it is essential for method development and exploratory studies in synthetic chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

65811-12-3

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

2,2,4,6-tetramethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline

InChI

InChI=1S/C13H25N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h9-12,14H,5-8H2,1-4H3

InChI Key

LPIDOVJMOKPKBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(CC(N2)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroquinoline and tetrahydroisoquinoline derivatives allows for nuanced comparisons. Below is a detailed analysis of key analogues:

Table 1: Comparative Analysis of Selected Tetrahydroquinoline/Isoquinoline Derivatives

Compound Name Substituents/Positions Molecular Weight (g/mol) Key Properties/Applications References
2,2,4,6-Tetramethyl-1,2-dihydroquinoline 2,2,4,6-tetramethyl 215.34 Photochemically reactive; forms solvent adducts (e.g., 4-methoxy derivatives in methanol). Potential antioxidant applications.
2,2,4-Trimethyl-1,2-dihydroquinoline 2,2,4-trimethyl 201.30 Structural analog of helquinoline; explored for carboxylic acid derivatives with potential pharmacological activity.
7-(2-R-Pyrimidin-4-yl)-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline 2,2,4,6-tetramethyl + 7-pyrimidinyl Varies by R-group Hybrid molecules synthesized via cyclization reactions; investigated as novel drug candidates due to combined ibuprofen and tetrahydroquinoline motifs.
1,2,3,4-Tetrahydroisoquinoline Unsubstituted core 133.19 Foundational structure for alkaloids; used in synthesis of analgesics (e.g., morphine analogs) and antitumor agents.
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline 2-methyl, 5-hydroxy 177.24 Exhibits analgesic activity (1/8th potency of morphine); highlights the role of hydroxyl groups in enhancing biological activity.

Key Comparative Insights:

Substituent Effects on Photoreactivity: The 2,2,4,6-tetramethyl substitution in dihydroquinoline significantly enhances photostability compared to simpler analogues like unsubstituted tetrahydroisoquinoline. Solvent interactions (e.g., methanol vs. water) further modulate reactivity, producing distinct photoproducts . In contrast, 1,2,3,4-tetrahydroisoquinoline derivatives lack methyl groups at critical positions, making them less photostable but more versatile in medicinal chemistry .

For example, 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline shows notable analgesic activity , while hybrid molecules combine anti-inflammatory (ibuprofen) and tetrahydroquinoline properties . Methyl groups at positions 2 and 4 (as in 2,2,4-trimethyl derivatives) improve metabolic stability, a critical factor in drug design .

Synthetic Flexibility: Cyclization reactions with carboximidamides or guanidines enable the synthesis of complex hybrids, such as 7-pyrimidinyl-tetramethyltetrahydroquinolines, which are inaccessible via traditional methods . Unsubstituted tetrahydroisoquinolines serve as scaffolds for functionalization, allowing diverse modifications for targeted biological effects .

Research Findings and Implications

  • Photochemical Applications: The solvent-dependent photolysis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline underscores its utility in studying reaction mechanisms in polar environments, with implications for designing light-stable pharmaceuticals .

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